Ethyl 2-hydroxy-5-methylbenzoate
Overview
Description
Ethyl 2-hydroxy-5-methylbenzoate is a chemical compound that belongs to the class of hydroxybenzoates, which are known for their diverse applications in various fields such as pharmaceuticals, cosmetics, and food preservation. While the specific compound ethyl 2-hydroxy-5-methylbenzoate is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of ethyl 2-hydroxy-5-methylbenzoate.
Synthesis Analysis
The synthesis of related hydroxybenzoate compounds involves various chemical reactions and starting materials. For instance, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was achieved through a six-step process starting with commercially available compounds and involved a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was performed starting from 4-amino-2-hydroxybenzoic acid and involved methylation, thiocyanation, ethylation, and oxidation steps . These methods could potentially be adapted for the synthesis of ethyl 2-hydroxy-5-methylbenzoate.
Molecular Structure Analysis
The molecular structure of hydroxybenzoate derivatives has been studied using various analytical techniques. For example, the crystal structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . These studies provide a foundation for understanding the molecular structure of ethyl 2-hydroxy-5-methylbenzoate.
Chemical Reactions Analysis
Hydroxybenzoate compounds can undergo various chemical reactions. The products of hydrolysis of benzazolium iodides were found to include N-(2-hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides, which are structurally related to hydroxybenzoates . The thermal rearrangement of a thiabicyclohexene system led to the formation of a hydroxybenzoate derivative . These reactions highlight the reactivity of hydroxybenzoate compounds and could be relevant to the chemical behavior of ethyl 2-hydroxy-5-methylbenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoate esters have been extensively studied. The gas-phase enthalpies of formation of ethyl hydroxybenzoates were determined experimentally and theoretically, providing valuable thermodynamic data . The experimental and computational analysis of methyl 4-hydroxybenzoate revealed its antimicrobial activity and provided insights into its pharmaceutical applications . These findings can be used to infer the properties of ethyl 2-hydroxy-5-methylbenzoate.
Scientific Research Applications
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Flavor and Fragrance Industry : Esters are often responsible for the characteristic flavors and aromas of fruits and flowers . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used to create or enhance certain flavors or fragrances.
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Pharmaceutical Industry : Esters are frequently used in the pharmaceutical industry, either as active ingredients or as prodrugs . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the synthesis of new drugs or as a prodrug that is metabolized into an active drug in the body.
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Polymer Industry : Esters, particularly polyesters, are widely used in the polymer industry . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the synthesis of new types of polyesters.
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Cosmetics Industry : Esters are often used in cosmetics due to their emollient properties . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the formulation of cosmetic products.
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Chemical Synthesis : Esters are commonly used as intermediates in chemical synthesis . Ethyl 2-hydroxy-5-methylbenzoate could potentially be used as an intermediate in the synthesis of other chemical compounds.
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Biomedical Applications : Certain types of esters, such as polyesters, have been used in biomedical applications . For example, a knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .
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Chemical Synthesis : As an ester, Ethyl 2-hydroxy-5-methylbenzoate could be used as an intermediate in the synthesis of other chemical compounds .
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Pharmaceuticals : It could potentially be used in the development of new drugs or as a prodrug, which is a biologically inactive compound that can be metabolized in the body to produce a drug .
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Cosmetics : Esters are often used in cosmetics due to their emollient properties. Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the formulation of cosmetic products .
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Flavors and Fragrances : Esters are often responsible for the characteristic flavors and aromas of fruits and flowers. Ethyl 2-hydroxy-5-methylbenzoate could potentially be used to create or enhance certain flavors or fragrances .
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Polymers : Esters, particularly polyesters, are widely used in the polymer industry. Ethyl 2-hydroxy-5-methylbenzoate could potentially be used in the synthesis of new types of polyesters .
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Biomedical Applications : Certain types of esters, such as polyesters, have been used in biomedical applications. For example, a knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-hydroxy-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXABNSOOACGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067827 | |
Record name | Ethyl 5-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-5-methylbenzoate | |
CAS RN |
34265-58-2 | |
Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34265-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034265582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 5-methylsalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methylsalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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